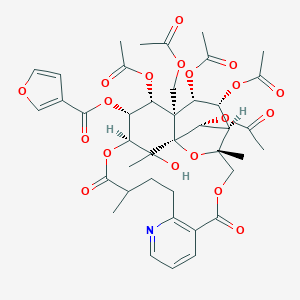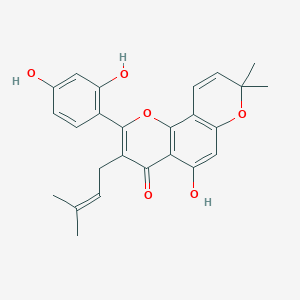
N-trans-p-Coumaroyloctopamine
Overview
Description
Scientific Research Applications
Phytochemical Studies and Plant Defense : It's identified in photomixotrophic Solanum khasianum cell cultures and is considered a phenolic compound involved in plant defense mechanisms (Mühlenbeck et al., 1996). Similarly, it was found in tomato plants infected by Pseudomonas syringae, suggesting a role in the plant’s response to bacterial pathogens (López-Gresa et al., 2011).
Metabolic Flux Analysis : In potato tuber tissue, the metabolic flux of N-trans-p-Coumaroyloctopamine was quantitatively analyzed using stable isotope-labeled tracer and LC-MS spectroscopy, indicating its role in the plant's response to wounding (Matsuda et al., 2003).
Quality Evaluation in Traditional Medicine : Its concentration was measured in Solani Melongenae Radix from different cultivation regions in China, suggesting its importance in the quality assessment of this traditional medicine (Sun et al., 2014).
Inhibition of Proinflammatory Cytokines : It was studied for its potential in inhibiting the production of proinflammatory cytokines from human monocytes (Takii et al., 2003).
Role in Substance P/Neurokinin-1 Receptor-Related Diseases : Found in Matricaria chamomilla, it demonstrated potential as an antagonist against the neurokinin-1 receptor, which may be significant for treating substance P/neurokinin-1 receptor-related diseases (Park et al., 2017).
Cardiovascular Health Applications : It's explored for effects on P-selectin expression and platelet-leukocyte interactions, which are relevant to cardiovascular health (Park & Schoene, 2006).
Antioxidative and Liver Protective Effects : Its antioxidative activities and protective effects against non-alcoholic steatohepatitis in rats were studied, indicating potential therapeutic applications for liver health (Wu et al., 2015).
Role in Reactive Oxygen Species Induction : The involvement of reactive oxygen species in the induction of this compound in potato tuber tissues was investigated, linking it to plant stress responses (Matsuda et al., 2001).
Binding Studies with Human Serum Albumin : Interaction studies of this compound with human serum albumin were conducted, showing its pharmacological activities and potential health benefits (Neelam et al., 2010).
CAMP Production via β2-Adrenoceptors : this compound was found to increase cAMP via β2-adrenoceptors, indicating potential implications for human health (Park, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
N-trans-p-Coumaroyloctopamine, a phenylpropanoid amide isolated from eggplant (Solanum melongena L.) , primarily targets the PI3K/AKT/GSK3β pathway . This pathway plays a crucial role in regulating glucose metabolism and oxidative stress .
Mode of Action
This compound interacts with its targets by upregulating the expressions of PI3K, AKT, and GSK3β proteins . This interaction results in significant changes in glucose uptake and glycogen synthesis .
Biochemical Pathways
The compound affects the PI3K/AKT/GSK3β pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The downstream effects of this pathway include increased activity of SOD, GSH, and GSH-Px, which are key antioxidants .
Pharmacokinetics
Its bioavailability is suggested by its observed effects in both in vitro and in vivo studies .
Result of Action
This compound exhibits high antioxidant activity, as indicated by the increased activity of SOD, GSH, and GSH-Px . It significantly augments glucose uptake and glycogen synthesis . Moreover, it dramatically alleviates hyperglycemia and improves hepatic glucose metabolism in a dose-dependent manner . These findings suggest that this compound exerts anti-hypoglycemic and anti-oxidant effects .
Action Environment
The action of this compound can be influenced by environmental factors such as glucose and fatty acid levels. For instance, its antioxidant activity was observed in cells induced by both high glucose (HG) and palmitic acid (PA)
properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22)/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATOSFCFMOPAHX-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307550 | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
66648-45-1 | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 - 215 °C | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known sources of N-trans-p-Coumaroyloctopamine?
A1: this compound has been isolated from various plant sources, including Solani Melongenae Radix (eggplant root) [, ], Talinum triangulare roots [], Phellodendron chinense var. glabriusculum fruits [], and Lycianthes biflora [].
Q2: What analytical methods are commonly employed for identifying and quantifying this compound?
A2: High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) is frequently used for the simultaneous determination of this compound and other related compounds in plant extracts []. Additionally, ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC/ESI/qTOF-MS) has been employed for identifying metabolites of this compound in biological samples [].
Q3: Has the metabolism of this compound been investigated?
A3: Yes, studies in rats have revealed that this compound undergoes metabolism primarily via hydroxylation, methylation, glucuronidation, and sulfation reactions. These metabolic transformations were observed in plasma, urine, feces, and liver tissues [].
Q4: Are there any studies exploring the potential of this compound to interact with specific enzymes?
A4: Research suggests that this compound may act as a potential ligand for superoxide dismutase (SOD). Bio-affinity ultrafiltration liquid chromatography-mass spectrometry (UF-LC-MS) experiments and molecular docking analysis indicated a potential interaction between this compound and SOD [].
Q5: What biological activities have been associated with this compound?
A5: While comprehensive studies are still ongoing, this compound has shown potential cytotoxic activities against A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines []. Further research is needed to elucidate its mechanisms of action and potential therapeutic applications.
Q6: Does the structure of this compound provide insights into its potential biological activity?
A6: The presence of a phenolic hydroxyl group, an amine group, and an α, β-unsaturated carbonyl system within the structure of this compound suggests its potential for antioxidant activity. This is further supported by the observed interaction with SOD, a key antioxidant enzyme [].
Q7: Have any studies investigated the geographical variation in this compound content?
A7: Analysis of Solani Melongenae Radix samples from different cultivation regions in China revealed variations in this compound content []. This highlights the potential impact of geographical factors on the phytochemical composition of plants containing this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)